molecular formula C7H11BrSSi B15092643 Thiophene, 3-bromo-2-(trimethylsilyl)- CAS No. 77998-62-0

Thiophene, 3-bromo-2-(trimethylsilyl)-

Cat. No.: B15092643
CAS No.: 77998-62-0
M. Wt: 235.22 g/mol
InChI Key: GVULUUSYIGFDOU-UHFFFAOYSA-N
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Description

Thiophene, 3-bromo-2-(trimethylsilyl)- is an organosilicon compound with the molecular formula C7H11BrSSi. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a trimethylsilyl group on the thiophene ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 2-trimethylsilylthiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and silylation reactions can enhance efficiency and safety. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-bromo-2-(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Oxidation Products: Thiophene 1,1-dioxide and related compounds.

    Reduction Products: Dihydrothiophene and other reduced thiophene derivatives.

Mechanism of Action

The mechanism of action of Thiophene, 3-bromo-2-(trimethylsilyl)- in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group. The bromine atom can undergo oxidative addition to transition metal catalysts, facilitating cross-coupling reactions . The trimethylsilyl group can stabilize intermediates and influence the reactivity of the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 3-bromo-2-(trimethylsilyl)- is unique due to the presence of both a bromine atom and a trimethylsilyl group, which allows for selective functionalization and stabilization of reaction intermediates. This dual functionality makes it a versatile reagent in organic synthesis and material science .

Properties

IUPAC Name

(3-bromothiophen-2-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrSSi/c1-10(2,3)7-6(8)4-5-9-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVULUUSYIGFDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294317
Record name 3-Bromo-2-(trimethylsilyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77998-62-0
Record name 3-Bromo-2-(trimethylsilyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77998-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(trimethylsilyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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